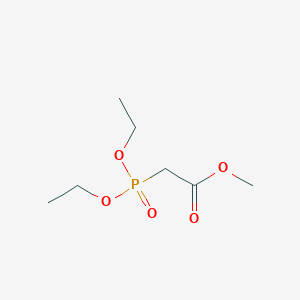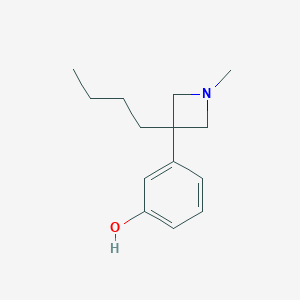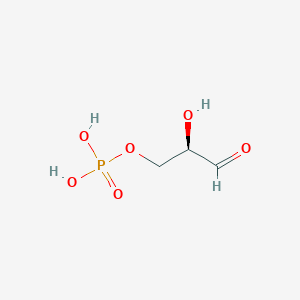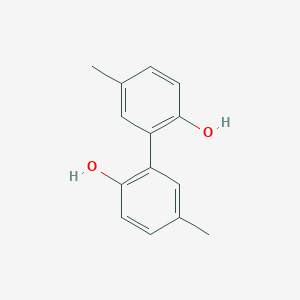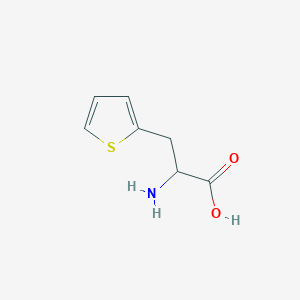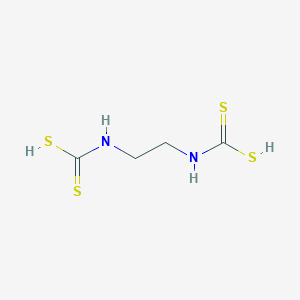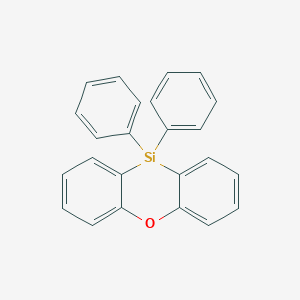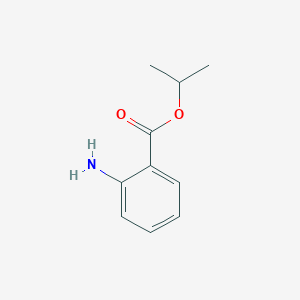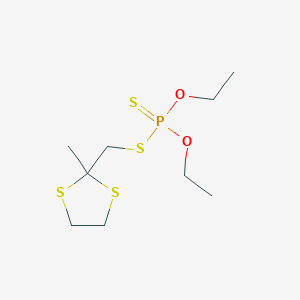
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester, also known as Disulfoton, is an organophosphorus compound that is widely used as a pesticide. It was first synthesized in the 1940s and has been used for insect control in agriculture and horticulture ever since. Disulfoton is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the breakdown of acetylcholine.
Mécanisme D'action
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and eventually paralysis. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also inhibits butyrylcholinesterase, another enzyme that breaks down acetylcholine, but to a lesser extent than acetylcholinesterase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester are primarily due to its cholinesterase inhibiting properties. It can cause a range of symptoms such as headache, dizziness, nausea, vomiting, diarrhea, abdominal cramps, sweating, salivation, lacrimation, blurred vision, muscle twitching, weakness, tremors, convulsions, respiratory depression, and even death in severe cases. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester exposure can also lead to long-term effects such as delayed neuropathy, which can cause permanent damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has several advantages as a tool for scientific research. It is a potent and selective cholinesterase inhibitor, which allows researchers to study the effects of cholinergic dysfunction on the nervous system. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments.
However, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has several limitations. It is highly toxic and requires special handling and disposal procedures to prevent exposure. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is not a perfect model for all cholinesterase inhibitors, as it has some unique properties that may not be shared by other compounds.
Orientations Futures
There are several future directions for research on Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. One area of interest is the development of new cholinesterase inhibitors that are more selective and less toxic than Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. Another area of research is the study of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester's effects on non-target organisms and the environment. There is also interest in using Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a tool for studying the mechanisms of neurological disorders such as Alzheimer's disease. Overall, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester remains an important tool for scientific research, but its use should be carefully considered due to its toxicity and potential environmental impact.
Méthodes De Synthèse
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is synthesized by reacting O,O-diethyl phosphorodithioate with 2-methyl-1,3-dithiolane in the presence of a base catalyst. The reaction produces Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a colorless to brownish-yellow liquid with a strong odor. The purity of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester can be improved by further purification techniques such as distillation or recrystallization.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has been widely used in scientific research as a tool to study the effects of cholinesterase inhibition on the nervous system. It has been used in studies on the role of acetylcholine in memory and learning, as well as in studies on the effects of cholinesterase inhibitors on neurological disorders such as Alzheimer's disease. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has also been used as a model compound to study the metabolism and toxicity of organophosphorus pesticides in the environment.
Propriétés
Numéro CAS |
1018-28-6 |
|---|---|
Nom du produit |
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester |
Formule moléculaire |
C9H19O2PS4 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
diethoxy-[(2-methyl-1,3-dithiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS4/c1-4-10-12(13,11-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
Clé InChI |
PBYOJMHVUCJVNU-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
SMILES canonique |
CCOP(=S)(OCC)SCC1(SCCS1)C |
Autres numéros CAS |
1018-28-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
